molecular formula C14H13NO3 B1531474 [3-(Methoxymethoxy)phenyl](pyridin-4-yl)methanone CAS No. 938458-57-2

[3-(Methoxymethoxy)phenyl](pyridin-4-yl)methanone

Cat. No.: B1531474
CAS No.: 938458-57-2
M. Wt: 243.26 g/mol
InChI Key: WYSOVAPOWHZNAG-UHFFFAOYSA-N
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Description

3-(Methoxymethoxy)phenylmethanone (CAS: 938458-57-2) is a methanone derivative featuring a 3-(methoxymethoxy)-substituted phenyl ring and a pyridin-4-yl group. The methoxymethoxy (–OCH2OCH3) substituent introduces both steric bulk and electron-donating effects, while the pyridin-4-yl group contributes to hydrogen bonding and dipole interactions due to its nitrogen atom. This compound is structurally versatile, with applications in medicinal chemistry, materials science, and synthetic intermediates .

Properties

IUPAC Name

[3-(methoxymethoxy)phenyl]-pyridin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-17-10-18-13-4-2-3-12(9-13)14(16)11-5-7-15-8-6-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSOVAPOWHZNAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=CC(=C1)C(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650771
Record name [3-(Methoxymethoxy)phenyl](pyridin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938458-57-2
Record name [3-(Methoxymethoxy)phenyl](pyridin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methoxymethoxy)phenylmethanone typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for 3-(Methoxymethoxy)phenylmethanone are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the pyridinyl methanone moiety, resulting in the formation of alcohol derivatives.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-(Methoxymethoxy)phenylmethanone is not fully elucidated. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit or activate certain enzymes or receptors, leading to its observed effects .

Comparison with Similar Compounds

Positional Isomerism: Ortho, Meta, and Para Substituents

The positional isomerism of the methoxymethoxy group significantly impacts physical and electronic properties:

Compound CAS Number Substituent Position Molecular Weight LogP Key Properties
2-(Methoxymethoxy)phenylmethanone 938458-56-1 Ortho 243.26 1.53 Lower symmetry; potential steric hindrance
Target compound 938458-57-2 Meta 243.26 - Balanced electronic effects, moderate planarity
4-(Methoxymethoxy)phenylmethanone 938458-58-3 Para 243.26 - Higher symmetry; likely improved crystallinity

Key Findings :

  • The meta isomer (target compound) offers intermediate steric and electronic effects compared to ortho and para isomers.
  • The para isomer may exhibit higher melting points due to enhanced crystal packing .

Pyridine Ring Substitution: Pyridin-3-yl vs. Pyridin-4-yl

Replacing the pyridin-4-yl group with pyridin-3-yl alters hydrogen bonding and dipole interactions:

Compound CAS Number Pyridine Position Molecular Weight Key Properties
4-(Methoxymethoxy)phenylmethanone 144824-63-5 3-position 243.26 Reduced dipole interaction; altered solubility
Target compound 938458-57-2 4-position 243.26 Enhanced hydrogen bonding with nitrogen lone pair

Key Findings :

Comparison with Functional Group Analogs

Nitro- and Amino-Substituted Derivatives

Functional groups like nitro (–NO2) and amino (–NH2) modulate reactivity and biological activity:

Compound (from ) Substituent Melting Point (°C) Key Properties
Compound 13 3-(Methoxymethoxy)-4-NO2 189–190 High rigidity due to nitro group
Compound 15 3-(Methoxymethoxy)-4-NH2 Oily residue Reduced crystallinity; higher reactivity

Key Findings :

  • Nitro groups increase melting points by enhancing molecular rigidity, while amino groups reduce crystallinity, favoring oily residues .

Halogenated Derivatives

Halogen substituents (e.g., Cl, F) influence lipophilicity and electronic properties:

Compound (from ) Substituent Molecular Weight LogP Key Properties
Compound 20 () 5-Chloro-2-hydroxyphenyl 434.88 - Increased lipophilicity; antimicrobial potential
Compound 29 () 3-Fluorophenyl ~350 - Enhanced metabolic stability

Key Findings :

  • Halogens like chlorine and fluorine improve lipophilicity (LogP) and bioactivity, making them valuable in drug design .

Comparison with Bulky Substituent Derivatives

Bulky groups (e.g., carbazoles, tert-butyl) impact photophysical and thermal properties:

Compound (from ) Substituent Molecular Weight Key Properties
BPy-pTC () 3,6-di-tert-butylcarbazole 534.17 Thermally activated delayed fluorescence (TADF)
Target compound Methoxymethoxy 243.26 Simpler structure; lower molecular weight

Key Findings :

  • Bulky substituents like carbazoles enable advanced applications (e.g., TADF emitters) but increase synthetic complexity .

Biological Activity

The compound 3-(Methoxymethoxy)phenylmethanone has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes available data on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a methoxymethoxy group attached to a phenyl ring, which is further connected to a pyridin-4-yl methanone moiety . This unique structural arrangement is believed to influence its biological interactions significantly.

Biological Activity Overview

Research indicates that 3-(Methoxymethoxy)phenylmethanone exhibits notable biological activities , including:

  • Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial and fungal strains.
  • Anticancer Properties : The compound shows promise in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells.

The mechanism of action involves the compound's interaction with specific molecular targets, which may include:

  • Enzymatic Inhibition : The methoxymethoxy group may enhance binding affinity to certain enzymes, altering their activity.
  • Cell Cycle Regulation : Evidence suggests that the compound can induce cell cycle arrest in cancer cells, particularly at the G1 phase.

Antimicrobial Studies

A study exploring the antimicrobial properties of related compounds revealed significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were comparable to established antibiotics, indicating potential therapeutic applications.

Anticancer Activity

In vitro assays demonstrated that 3-(Methoxymethoxy)phenylmethanone can inhibit the growth of various cancer cell lines. For instance, it was observed to reduce cell viability in breast cancer cells by inducing cell cycle arrest at the G1 phase.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induces G1 phase arrest
HeLa (Cervical Cancer)20Apoptosis induction
A549 (Lung Cancer)18Inhibition of proliferation

Comparative Analysis with Similar Compounds

The uniqueness of 3-(Methoxymethoxy)phenylmethanone lies in its specific combination of functional groups, which may confer distinct pharmacological properties compared to structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2-Methyl-6-phenylethynylpyridineEthynyl group on phenylAntagonist activity in neurological models
4-AminoquinolineAmino group on quinolineAntimalarial properties
3-(Trifluoromethyl)pyridineTrifluoromethyl substituentAntimicrobial activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[3-(Methoxymethoxy)phenyl](pyridin-4-yl)methanone
Reactant of Route 2
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[3-(Methoxymethoxy)phenyl](pyridin-4-yl)methanone

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